
Bicyclol
Übersicht
Beschreibung
Bicyclol ist eine synthetische Verbindung, die für ihre leberschützende Wirkung bekannt ist. Es wird hauptsächlich zur Behandlung von Lebererkrankungen eingesetzt, darunter medikamenteninduzierte Leberschäden und chronische Hepatitis B. This compound hat sich gezeigt, dass es die Leberfunktion verbessert und Leberentzündungen reduziert, was es zu einem wertvollen therapeutischen Mittel in der Hepatologie macht .
Wissenschaftliche Forschungsanwendungen
Hepatoprotective Effects
Bicyclol has been extensively studied for its ability to protect liver cells from damage caused by various insults, including chemical toxins and inflammatory processes.
-
Mechanisms of Action : The hepatoprotective effects of this compound are attributed to several mechanisms:
- Antioxidative Properties : this compound scavenges free radicals and inhibits oxidative stress, which is crucial in preventing hepatocyte damage from reactive oxygen species .
- Anti-inflammatory Effects : It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and stabilizing cell membranes .
- Autophagy Induction : Recent studies indicate that this compound promotes autophagic flux, enhancing the degradation of damaged cellular components and protecting against acute liver injury induced by carbon tetrachloride .
- Clinical Evidence : A randomized controlled trial demonstrated that this compound improved liver function tests in patients with drug-induced liver injury, highlighting its potential as a therapeutic agent in clinical settings .
Treatment of Liver Diseases
This compound has shown promise in treating various liver diseases, including:
- Chronic Hepatitis : Approved for use in China since 2004, this compound is utilized to manage elevated aminotransferase levels in chronic hepatitis patients. Its long-term safety profile supports its use for extended treatment periods .
- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that this compound can improve blood lipid profiles and liver function biomarkers in NAFLD patients, suggesting its utility in managing this increasingly common condition .
- Statin-Induced Liver Injury : A multicenter study revealed that this compound effectively mitigated liver injury caused by statin medications, providing a viable option for patients experiencing adverse effects from these drugs .
Pharmacological Studies and Case Reports
Numerous pharmacological studies have evaluated the efficacy of this compound across different experimental models:
- Animal Studies : In rodent models, this compound has demonstrated protective effects against chemically induced liver injuries, reinforcing its role as a hepatoprotective agent. These studies often measure liver enzyme levels (e.g., alanine aminotransferase) and histopathological changes to assess liver health .
- Case Reports : Clinical observations have documented successful outcomes in patients treated with this compound for various liver conditions, supporting its effectiveness and safety .
Comparative Efficacy
In comparative studies against other hepatoprotective agents, this compound has shown competitive efficacy:
Compound | Hepatoprotective Activity | Mechanism |
---|---|---|
This compound | Moderate to High | Antioxidant, anti-inflammatory, autophagy induction |
Other Agents | Variable | Varies by compound |
Studies indicate that while some newer compounds exhibit stronger hepatoprotective activity than this compound at specific concentrations, this compound remains a significant player due to its established safety profile and multi-faceted action mechanisms .
Wirkmechanismus
Target of Action
Bicyclol primarily targets Heat Shock Proteins (HSPs) , specifically HSP27 and HSP70 . HSPs are endogenous factors that protect against cell injury under various pathological conditions . This compound also interacts with Protein Kinase C (PKC) .
Mode of Action
This compound interacts with its targets to induce a protective response. It stimulates the accumulation of HSP27 and HSP70 in a time- and dose-dependent manner . This induction is mediated by the activation of Heat Shock Factor 1 (HSF1) . This compound also inhibits the activation of PKC .
Biochemical Pathways
This compound modulates several biochemical pathways. It inhibits the PI3K/AKT and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and autophagy . This compound also suppresses inflammation and oxidative stress pathways, including the MAPK and NF-κB pathways . Furthermore, it upregulates the Nrf-2/HO-1 pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound impact its bioavailability. After oral administration, this compound shows a calculated AUC (0→t) of 383.1 ± 164.4 (ng/mL·h) for BIC, and 5627 ± 1261 (ng/mL·h) for M7 . This suggests that this compound is well-absorbed and distributed in the body.
Result of Action
This compound’s action results in significant molecular and cellular effects. It effectively inhibits cell proliferation in a dose- and time-dependent manner . This compound also induces cell cycle arrest at the G1 phase and triggers autophagy in HepG2 cells . Moreover, it exhibits anti-inflammatory and anti-oxidative effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of a high-fat diet, this compound restores major pathways related to immunological responses and metabolic processes . It also significantly inhibits inflammation and oxidative stress pathway-related indexes .
Biochemische Analyse
Biochemical Properties
Bicyclol has been found to interact with various enzymes and proteins in the body. It has been shown to improve liver function and blood lipid biomarkers in patients with non-alcoholic fatty liver disease (NAFLD) . This compound has also been found to have a significant effect on the levels of alanine transaminase (ALT), aspartate aminotransferase (AST), total bilirubin (TBIL), and total cholesterol (TC) .
Cellular Effects
This compound has been shown to have various effects on cells and cellular processes. It has been found to improve liver inflammation and normalize ALT in chronic hepatitis B (CHB) patients . The treatment course of this compound was found to be an independent factor for liver inflammation improvement .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. It has been found to decrease the levels of AST, TBIL, and TC significantly more than the control group . This compound also decreases ALT levels in monotherapy and triglyceride (TG) levels in combination therapy .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to be effective in improving liver function and blood lipid biomarkers in patients with NAFLD . The study also found that this compound might be an alternative drug for NAFLD therapy in the future .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bicyclol wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Biphenylderivate beteiligt sind. Zu den wichtigsten Schritten gehören die Bildung von Biphenylzwischenprodukten, gefolgt von Methylierung und der Bildung einer Methylendioxybrücke. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Herstellung von this compound die chemische Großsynthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet die Trennung und Reinigung von this compound von Nebenprodukten und Verunreinigungen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Hydrochinonderivate umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Methoxy- und Methylendioxygruppen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide und Amine unter basischen oder sauren Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone, Hydrochinone und substituierte Biphenylderivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy and methylene-dioxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Bicyclol ist unter den leberschützenden Wirkstoffen einzigartig aufgrund seines vielseitigen Wirkmechanismus und seiner breiten therapeutischen Anwendungen. Zu den ähnlichen Verbindungen gehören:
Silymarin: Ein Flavonoidkomplex aus Mariendistel, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.
Ursodeoxycholsäure: Eine Gallensäure, die zur Behandlung cholestatischer Lebererkrankungen eingesetzt wird, indem die Toxizität der Gallensäuren reduziert wird.
N-Acetylcystein: Ein Antioxidans, das zur Behandlung von Paracetamol-Überdosierungen und zur Vorbeugung von Leberschäden eingesetzt wird
This compound zeichnet sich durch seine Fähigkeit aus, Hitzeschockproteine zu induzieren, und seine starke leberschützende Wirkung, was es zu einer wertvollen Ergänzung des Arsenals an leberschützenden Wirkstoffen macht .
Biologische Aktivität
Bicyclol is a synthetic compound primarily recognized for its hepatoprotective properties and potential applications in treating liver diseases, particularly hepatitis and drug-induced liver injury. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and research findings.
1. Induction of Heat Shock Proteins (HSPs)
this compound has been shown to upregulate the expression of hepatic heat shock proteins, specifically HSP27 and HSP70. In a study involving mice, oral administration of this compound significantly increased the mRNA levels of these proteins, indicating a protective response against cellular stress. The phosphorylation of heat shock factor 1 (HSF1), a key regulator of HSP expression, also increased in response to this compound treatment, suggesting that this compound activates cellular stress responses to enhance liver cell survival under adverse conditions .
2. Autophagy Activation
Research indicates that this compound enhances autophagy in liver cells. In a model of acute liver injury induced by carbon tetrachloride (CCl4), treatment with this compound resulted in increased levels of autophagy markers such as LC3-II and p62. These findings suggest that this compound may protect against liver injury by promoting autophagic processes that clear damaged cellular components .
Clinical Efficacy
1. Improvement in Liver Function Tests
A systematic review evaluated the effects of this compound on blood biomarkers in patients with non-alcoholic fatty liver disease (NAFLD). Results indicated that this compound significantly reduced levels of alanine aminotransferase (ALT) and total bilirubin (TBIL) compared to control groups, highlighting its potential as an effective therapeutic agent for improving liver function .
2. Randomized Controlled Trials
In a multicenter randomized controlled trial, patients treated with this compound showed significant improvements in ALT levels after four weeks compared to those receiving standard treatments. The normalization rates for ALT were notably higher in the this compound group, underscoring its efficacy in managing liver-related disorders .
Case Studies
Case Study 1: Drug-Induced Liver Injury
A nationwide database study assessed the safety and efficacy of this compound in patients with drug-induced liver injury (DILI). The findings demonstrated that patients receiving this compound experienced significant improvements in liver function markers, supporting its use as a therapeutic option for DILI .
Case Study 2: Hepatocellular Carcinoma Prevention
In experimental models, pretreatment with this compound significantly reduced the incidence of hepatocellular carcinoma (HCC) induced by carcinogenic agents. Mice treated with this compound prior to exposure to diethylnitrosamine exhibited fewer tumor nodules and lower serum levels of tumor markers compared to untreated controls, suggesting a chemopreventive role for this compound in liver carcinogenesis .
Data Summary
Eigenschaften
IUPAC Name |
methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMTXZACPVCDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152026 | |
Record name | Bicyclol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118159-48-1 | |
Record name | Bicyclol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bicyclol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BICYCLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.